REACTION_CXSMILES
|
N[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13]C)([O:9][CH2:10]C)[O:6][CH2:7]C.[CH2:15]([C:17]([CH3:19])=[O:18])C.[OH2:20]>>[CH2:15]([O:20][CH2:2][CH2:3][CH2:4][Si:5]([O:6][CH3:7])([O:9][CH3:10])[O:12][CH3:13])[CH:17]1[O:18][CH2:19]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
ketimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
γ-glicidoxypropyl-trimethoxysilane
|
Quantity
|
106.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
117.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ketimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |